2-Hexyl-2-methyl-1,3-benzodioxole
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Overview
Description
2-Hexyl-2-methyl-1,3-benzodioxole is an organic compound with the molecular formula C14H20O2. It is a derivative of benzodioxole, characterized by the presence of a hexyl and a methyl group attached to the dioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-2-methyl-1,3-benzodioxole typically involves the reaction of catechol with hexyl methyl ketone under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which then cyclizes to form the benzodioxole ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2-methyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxole derivatives .
Scientific Research Applications
2-Hexyl-2-methyl-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 2-Hexyl-2-methyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, lacking the hexyl and methyl groups.
2-Hexyl-1,3-benzodioxole: Similar structure but without the methyl group.
2-Methyl-1,3-benzodioxole: Similar structure but without the hexyl group.
Uniqueness
These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
68298-48-6 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-hexyl-2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-8-11-14(2)15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI Key |
QFMCXXKXMZKMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OC2=CC=CC=C2O1)C |
Origin of Product |
United States |
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